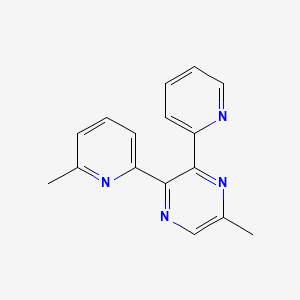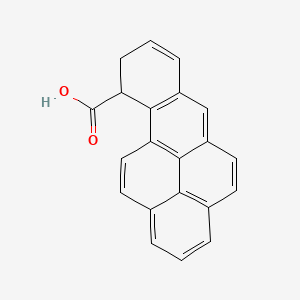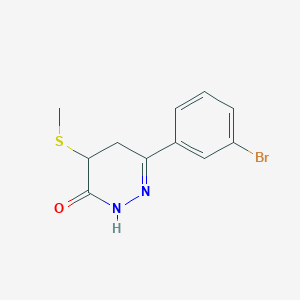![molecular formula C5H6BrNO2S B14397840 4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89661-19-8](/img/structure/B14397840.png)
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the bromination of a precursor compound followed by the introduction of the methylsulfanyl group. One common method involves the use of 4,5-dibromo-1,2-oxazole as a starting material. This compound is reacted with a methylsulfanyl reagent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Reduced oxazole derivatives are formed.
Aplicaciones Científicas De Investigación
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Número CAS |
89661-19-8 |
|---|---|
Fórmula molecular |
C5H6BrNO2S |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
4-bromo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6BrNO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
Clave InChI |
ODJMFIBJTVFSSD-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=C(C(=O)NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


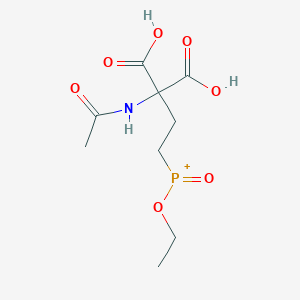
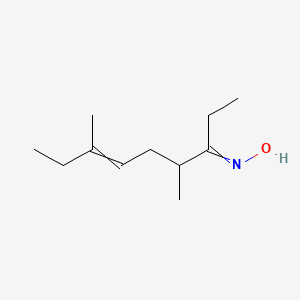
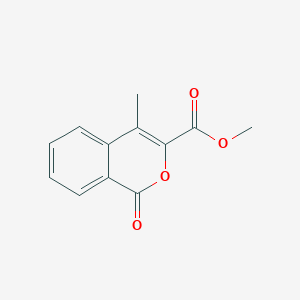
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

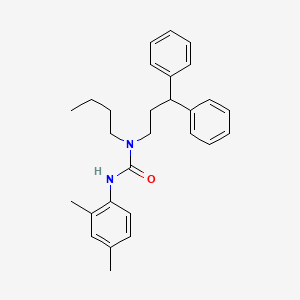
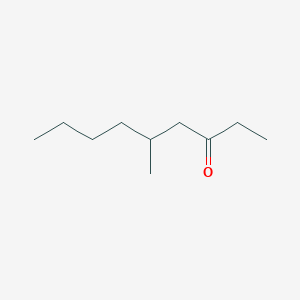
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
